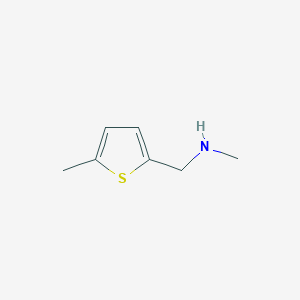

N-methyl-1-(5-methylthiophen-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(5-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLAHRPQQWZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359383 | |

| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82230-49-7 | |

| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Synthesis of the Key Intermediate: 5-Methylthiophene-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine

This guide provides a comprehensive overview of a primary synthetic pathway for this compound, a substituted thiophene derivative of interest in chemical research. The synthesis is strategically approached as a two-stage process, beginning with the formylation of 2-methylthiophene to yield a key aldehyde intermediate, followed by a reductive amination to produce the target secondary amine. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and comparative data to ensure reproducibility and a thorough understanding of the underlying chemical principles.

The cornerstone of this synthesis is the efficient production of 5-methylthiophene-2-carbaldehyde.[1] This aldehyde serves as the direct precursor for the subsequent amination step. Among several formylation methods, the Vilsmeier-Haack reaction is a widely employed and effective technique for this transformation, valued for its use of common reagents and reliable outcomes.[2]

The Vilsmeier-Haack Reaction: A Proven Method for Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 2-methylthiophene. The process involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[2] This reagent then undergoes electrophilic aromatic substitution with the thiophene ring, followed by hydrolysis to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylthiophene[2][3]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

2-Methylthiophene

-

Dichloromethane (DCM) or other suitable solvent

-

Ice bath

-

Sodium acetate or sodium carbonate solution (for quenching)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.

-

Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-methylthiophene (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Slowly add the 2-methylthiophene solution to the freshly prepared Vilsmeier reagent, maintaining the internal temperature between 10-20 °C.

-

Reaction Completion & Quenching: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice to quench the reaction and hydrolyze the intermediate.

-

Work-up: Neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is basic.

-

Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 5-methylthiophene-2-carbaldehyde.[3]

Synthesis Pathway for 5-Methylthiophene-2-carbaldehyde

Caption: Vilsmeier-Haack synthesis of the aldehyde intermediate.

Alternative Synthesis Routes

While the Vilsmeier-Haack reaction is robust, other methods exist for the synthesis of 5-methylthiophene-2-carbaldehyde. The choice of method often depends on substrate compatibility, scale, and available equipment.

| Synthesis Method | Key Reagents | Advantages | Disadvantages | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Cost-effective, scalable, common reagents. | POCl₃ is corrosive and water-sensitive. | [2] |

| Organolithium Route | n-BuLi, DMF | High regioselectivity, good yields. | Requires strictly anhydrous conditions, handling of pyrophoric n-BuLi. | [2][4] |

Part 2: Reductive Amination for this compound

Reductive amination is a highly efficient and widely utilized method for forming C-N bonds, making it ideal for synthesizing the target amine from its aldehyde precursor.[5][6] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the reaction of 5-methylthiophene-2-carbaldehyde with methylamine, which is then reduced in situ to the desired secondary amine.

Mechanism: From Aldehyde to Amine

-

Imine Formation: The carbonyl group of the aldehyde reacts with the primary amine (methylamine) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The formation of the imine can be accelerated by a slightly acidic catalyst.[7]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. A key advantage of modern reducing agents is their ability to reduce the imine preferentially over the starting aldehyde.[7]

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[5] STAB is particularly mild and selective, tolerating a wide range of functional groups.

Experimental Protocol: Reductive Amination[8][9]

Materials:

-

5-Methylthiophene-2-carbaldehyde

-

Methylamine (solution in THF, water, or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Methanol or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if needed)

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve 5-methylthiophene-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or DCE in a round-bottom flask.

-

Amine Addition: Add methylamine solution (1.2-1.5 equivalents). If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free amine.

-

Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

-

Reduction: In portions, carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) to the stirring solution. Monitor for any gas evolution.

-

Reaction Completion: Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting aldehyde and imine intermediate.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary to yield this compound.

Synthesis Pathway for this compound

Caption: Reductive amination pathway to the target amine.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the Vilsmeier-Haack formylation of 2-methylthiophene followed by the reductive amination of the resulting aldehyde. This pathway utilizes readily available reagents and well-established, high-yielding reactions, making it an efficient and scalable method for producing the target compound for further research and development applications. The protocols and insights provided herein serve as a robust foundation for the successful synthesis and purification of this valuable chemical entity.

References

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

- Google Patents. (1956). US2741622A - Preparation of thiophene-2-aldehydes.

-

PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]

-

MDPI. (2020). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). amine. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

LookChem. (n.d.). Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. Retrieved from [Link]

-

PubMed. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

- 1. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Methylthiophene-2-carboxaldehyde | 13679-70-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

An Investigational Guide to the Biological Activity of N-methyl-1-(5-methylthiophen-2-yl)methanamine: A Thiophene Derivative with Therapeutic Potential

Abstract

N-methyl-1-(5-methylthiophen-2-yl)methanamine represents a novel chemical entity within the esteemed class of thiophene-containing compounds. The thiophene ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. Drawing upon the extensive literature on analogous thiophene derivatives, we delineate a series of proposed in vitro and in vivo studies to elucidate its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Detailed experimental protocols, data interpretation strategies, and illustrative workflows are presented to empower researchers in unlocking the pharmacological potential of this promising molecule.

Introduction: The Thiophene Scaffold as a Cornerstone of Modern Drug Discovery

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of contemporary medicinal chemistry. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its isosteric relationship with the benzene ring, have rendered it an invaluable component in the design of novel therapeutics.[2] The prevalence of the thiophene ring in a diverse array of approved drugs underscores its versatility and significance.[1][3] Thiophene-containing drugs have demonstrated efficacy in treating a wide range of conditions, including infectious diseases, cardiovascular disorders, and central nervous system ailments.[2]

This compound, the subject of this guide, belongs to the 2-aminothiophene class of compounds. This subclass has garnered considerable attention for its diverse pharmacological attributes, with members exhibiting antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] The structural features of this compound, namely the N-methyl and 5-methyl substitutions, present intriguing possibilities for its biological activity profile. This guide outlines a strategic approach to systematically unravel these possibilities.

Proposed Investigational Workflows for Biological Activity Screening

Given the nascent stage of research into this compound, a tiered screening approach is recommended. This will enable a broad yet systematic evaluation of its potential biological activities.

Caption: Proposed tiered screening workflow for this compound.

Detailed Experimental Protocols

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have shown considerable promise in this area.[6][7]

3.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Microbial Inoculum: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) to mid-logarithmic phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Experimental Value |

| Escherichia coli | ATCC 25922 | Experimental Value |

| Candida albicans | ATCC 90028 | Experimental Value |

Anticancer Activity Screening

Many thiophene-containing compounds have demonstrated potent anticancer activity.[4] A primary screen for cytotoxicity against a panel of cancer cell lines is a crucial first step.

3.2.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Experimental Value |

| A549 | Lung | Experimental Value |

| HCT116 | Colon | Experimental Value |

Anti-inflammatory Activity Screening

Thiophene derivatives are present in several anti-inflammatory drugs.[3] An initial assessment of anti-inflammatory potential can be achieved through cyclooxygenase (COX) enzyme inhibition assays.

3.3.1. COX-1 and COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

-

Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a commercially available ELISA kit.

-

IC50 Determination: Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Data Presentation:

| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | Experimental Value | Calculated Value |

| COX-2 | Experimental Value |

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be influenced by its specific structural features. The N-methyl group may affect the compound's basicity and ability to form hydrogen bonds, which could be critical for target binding. The 5-methyl group on the thiophene ring can influence the molecule's lipophilicity and electronic properties, potentially impacting its pharmacokinetic profile and target interactions. Future studies should involve the synthesis and evaluation of analogs to probe these structure-activity relationships.

Caption: Key structural features of this compound influencing its potential biological activity.

Conclusion and Future Directions

This compound represents an unexplored yet promising molecule within the pharmacologically rich class of thiophene derivatives. The investigational framework presented in this guide provides a clear and systematic path for elucidating its biological activities. The proposed in vitro screening cascade will enable the identification of its primary pharmacological effects, which can then be further explored through more detailed mechanistic studies and validated in appropriate in vivo models. A thorough understanding of its structure-activity relationships through the synthesis and testing of analogs will be crucial for optimizing its therapeutic potential. The journey to unlocking the full pharmacological profile of this compound begins with these foundational investigations, which hold the promise of contributing a novel therapeutic agent to the ever-expanding armamentarium of modern medicine.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.

- Discovery and history of thiophene compounds in medicinal chemistry - Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed.

- Selected biologically active 2-aminothiophenes - ResearchGate.

- Antimicrobial Activity of 2-Aminothiophene Derivatives.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. ijpscr.info [ijpscr.info]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-methyl-1-(5-methylthiophen-2-yl)methanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a substituted thiophene derivative of interest in medicinal chemistry. Thiophene moieties are recognized as privileged pharmacophores in numerous FDA-approved drugs, exhibiting a wide array of biological activities.[1] Understanding the three-dimensional structure and conformational flexibility of molecules like this compound is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document outlines the synthesis, structural characterization, and in-depth conformational analysis of the title compound, integrating experimental protocols with computational modeling to provide a holistic understanding of its chemical nature.

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its bioisosteric relationship with the phenyl group allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiophene nucleus is present in a multitude of approved drugs, demonstrating its versatility in targeting a diverse range of biological entities.[1][2] The biological activity of thiophene derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of their substituents. Conformational flexibility, in particular, can significantly influence receptor binding and overall efficacy. Therefore, a thorough understanding of the conformational preferences of this compound is crucial for its potential development as a therapeutic agent.

This guide will first detail the synthetic route to obtain high-purity this compound. Subsequently, a multi-pronged approach to its structural and conformational analysis will be presented, combining the power of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through a reductive amination reaction. This widely utilized method in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[3][4][5]

Synthetic Protocol: Reductive Amination

The synthesis proceeds via the reaction of 5-methylthiophene-2-carboxaldehyde with methylamine, followed by in-situ reduction of the resulting imine.

Materials:

-

5-methylthiophene-2-carboxaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-methylthiophene-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Imine Formation: Add a solution of methylamine (1.1-1.5 eq) to the stirred solution of the aldehyde. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5-2.0 eq), in the reaction solvent. Add this slurry portion-wise to the reaction mixture containing the imine. The use of NaBH(OAc)₃ is often preferred as it is less toxic and generally provides cleaner reactions compared to NaBH₃CN.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the thiophene ring, the N-methyl group, the methylene bridge, and the protons on the thiophene ring. The chemical shifts and coupling constants will be indicative of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the carbons of the thiophene ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and aliphatic), and C-S stretching of the thiophene ring. |

Conformational Analysis: A Multifaceted Approach

Due to the presence of rotatable single bonds, this compound is a flexible molecule that can exist in multiple conformations. A comprehensive understanding of its conformational landscape requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6] For flexible molecules, the observed NMR parameters are often a population-weighted average of the parameters of the individual conformers.

Key NMR Experiments for Conformational Analysis:

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. At lower temperatures, the rate of interconversion between conformers may slow down, potentially allowing for the observation of individual conformers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of molecular geometry. By comparing experimental NOEs with those calculated for different conformations, the predominant solution-state conformation can be determined.

-

Measurement of Coupling Constants (J-couplings): Three-bond scalar couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these coupling constants can provide valuable information about the conformation around the C-C and C-N bonds.

Workflow for NMR-based Conformational Analysis:

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state at atomic resolution.[7][8][9][10][11][12][13] This technique offers a static snapshot of the molecule in a single, low-energy conformation as it exists in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial structural model is then refined to best fit the experimental data.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, defining a specific conformation of the molecule. It is important to note that the conformation observed in the solid state may not be the only or even the most populated conformation in solution due to packing forces in the crystal lattice.

Computational Chemistry

Computational modeling is an indispensable tool for exploring the conformational space of flexible molecules and complementing experimental data.[8][14]

3.3.1. Conformational Search

A systematic or stochastic conformational search can be performed to identify all low-energy conformers of this compound.[1] This is typically done using molecular mechanics force fields, which provide a computationally efficient way to calculate the potential energy of different conformations.

3.3.2. Quantum Chemical Calculations

The geometries of the low-energy conformers identified from the conformational search should be further optimized using more accurate quantum chemical methods, such as Density Functional Theory (DFT).[7][11][15][16][17]

Protocol for Computational Conformational Analysis:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a conformational search using a suitable algorithm (e.g., Monte Carlo, molecular dynamics) and a molecular mechanics force field (e.g., MMFF94, OPLS3e).

-

Geometry Optimization: Take the unique low-energy conformers from the search and perform geometry optimization using DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis of Results: Analyze the relative energies of the conformers to determine their populations according to the Boltzmann distribution. Examine the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers.

Logical Diagram for Integrated Conformational Analysis:

Caption: Integrated approach to conformational analysis.

Conclusion

A thorough understanding of the molecular structure and conformational preferences of this compound is essential for its rational development in the field of drug discovery. This technical guide has outlined a comprehensive and integrated approach, combining chemical synthesis, advanced spectroscopic techniques, and computational modeling. By following the detailed protocols and workflows presented herein, researchers can obtain a detailed picture of the three-dimensional nature of this promising thiophene derivative. The insights gained from such studies will be invaluable for understanding its biological activity and for the design of next-generation therapeutic agents.

References

- Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-7920.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- E-Prints Soton. (2022). The conformational analysis of small, flexible molecules using NMR of liquid crystalline solutions. University of Southampton.

- Hassan, S. S. M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- LibreTexts. (2023). X-ray Crystallography.

- MDPI. (2022).

- MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.

- Michigan State University. (n.d.).

-

PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

- ResearchGate. (2022).

- ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

- ScienceDirect. (1991). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX.

- Sigma-Aldrich. (n.d.).

- Taylor & Francis Online. (2022).

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- YouTube. (2023).

- AUREMN. (n.d.).

- Benchchem. (n.d.).

- Benchchem. (n.d.).

- ChemRxiv. (n.d.).

- Computational Chemistry Online. (n.d.).

- ElectronicsAndBooks. (1995). Searching Conformational Space in Flexible Molecules Using NOEs and Molecular Modeling.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- PubMed. (1999). Synthesis, conformational analysis and antinociceptive activity of 1-[N-methyl-(2-phenylethyl)

- PubMed. (2003).

- PubMed. (2013). The conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides.

- ResearchGate. (n.d.). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.

- ResearchGate. (n.d.). DFT Computation of the Electron Spectra of Thiophene.

- ResearchGate. (n.d.). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)

- ResearchGate. (n.d.). Optimized geometry of thiophene dye.

- ScienceDirect. (2020).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. auremn.org.br [auremn.org.br]

- 7. researchgate.net [researchgate.net]

- 8. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. calcus.cloud [calcus.cloud]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of N-methyl-1-(5-methylthiophen-2-yl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-1-(5-methylthiophen-2-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, ensuring a robust and self-validating approach to molecular characterization.

Introduction and Molecular Overview

This compound is a substituted heterocyclic amine with potential applications as a building block in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic fingerprint essential. This guide provides a detailed interpretation of its mass, vibrational, and nuclear magnetic resonance spectra.

-

Molecular Formula: C₈H₁₁NS

-

Molecular Weight: 155.26 g/mol

-

CAS Number: 82230-49-7[3]

Caption: Molecular Structure of this compound.

Experimental Protocols: A Foundation of Trustworthiness

The validity of spectroscopic data hinges on meticulous sample preparation and acquisition protocols. The following methodologies represent standard, field-proven practices.

Synthesis Synopsis: Reductive Amination

A common and efficient synthesis involves the reductive amination of 5-methylthiophene-2-carbaldehyde with methylamine, using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The resulting crude product must be purified, typically via column chromatography, and dried under a high vacuum to remove residual solvents, which could interfere with spectroscopic analysis.

Sample Preparation for Analysis

-

NMR Spectroscopy: Samples should be prepared by dissolving ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution must be clear and free of particulate matter. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

-

IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory is used. The sample must be free of water, which shows a very broad O-H absorption that can mask other signals.

-

Mass Spectrometry: Samples are typically introduced after being dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or analyzed directly via a solids probe for Electron Ionization (EI).

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.

The Nitrogen Rule and the Molecular Ion

The Nitrogen Rule states that an organic molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[5][6] For C₈H₁₁NS, with one nitrogen atom, the expected molecular ion peak will be at m/z 155 , confirming the compound's elemental composition.

Fragmentation: The Logic of Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[5][7] This process is driven by the formation of a stable, resonance-stabilized iminium cation.[5][6] For this compound, the α-cleavage results in the loss of the 5-methylthiophenyl group as a radical, leading to a prominent base peak.

Caption: Primary fragmentation pathway of the target molecule via α-cleavage.

Summary of Expected Mass Fragments

| m/z Value | Proposed Fragment | Significance |

| 155 | [C₈H₁₁NS]⁺˙ | Molecular Ion (M⁺) ; confirms molecular weight. |

| 154 | [C₈H₁₀NS]⁺ | [M-H]⁺; common fragment from loss of a hydrogen atom alpha to the nitrogen.[7][8] |

| 58 | [CH₂=N⁺H(CH₃)] | Base Peak ; results from α-cleavage, highly indicative of the N-methylmethanamine structure. |

| 97 | [C₅H₅S]⁺ | Thiophenylmethyl cation; results from cleavage of the C-N bond. |

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[9][10]

Interpreting Key Vibrational Regions

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[10][11][12]

-

N-H Stretch: A secondary amine (R₂N-H) exhibits a single, typically weak to moderate absorption band in the 3300-3500 cm⁻¹ region. Its presence is a key indicator of the secondary amine functionality.

-

C-H Stretches: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹ (ca. 3100-3050 cm⁻¹).[13] Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (ca. 2960-2850 cm⁻¹).[14]

-

Thiophene Ring Vibrations: C=C stretching vibrations within the aromatic thiophene ring typically appear in the 1600-1400 cm⁻¹ range.[13] Characteristic C-H out-of-plane bending vibrations for 2,5-disubstituted thiophenes are also expected in the fingerprint region (ca. 900-800 cm⁻¹).[13]

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| ~3350 | N-H Stretch | Secondary Amine | Weak to Medium |

| 3100-3050 | C-H Stretch | Aromatic (Thiophene) | Medium |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 1550-1450 | C=C Stretch | Aromatic (Thiophene) | Medium to Strong |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |

| 850-800 | C-H Bend (out-of-plane) | 2,5-disubstituted Thiophene | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon-hydrogen framework.

Caption: Labeled structure for NMR assignment.

¹H NMR Spectrum: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types and their connectivity.

| Label | Assignment | Expected δ (ppm, CDCl₃) | Multiplicity | Integration |

| a | Thiophene H-3 | 6.6 - 6.8 | Doublet (d) | 1H |

| b | Thiophene H-4 | 6.5 - 6.7 | Doublet (d) | 1H |

| c | Thiophene -CH₃ | ~2.45 | Singlet (s) | 3H |

| d | -CH₂- | ~3.8 - 4.0 | Singlet (s) or Doublet (d)¹ | 2H |

| e | -NH- | 1.5 - 2.5 (variable) | Broad Singlet (br s)¹ | 1H |

| f | N-CH₃ | ~2.40 | Singlet (s) or Doublet (d)¹ | 3H |

¹Note: The multiplicity of the -CH₂- (d) and N-CH₃ (f) protons can be affected by coupling to the -NH- proton (e). This coupling may be absent due to rapid proton exchange, resulting in singlets. If coupling is present, the CH₂ would be a doublet and the N-CH₃ would be a doublet.

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Assignment | Expected δ (ppm, CDCl₃) | Rationale |

| Thiophene C5 | 138 - 142 | Aromatic C attached to S and CH₃. |

| Thiophene C2 | 144 - 148 | Aromatic C attached to S and CH₂. |

| Thiophene C3 | 125 - 128 | Aromatic CH. |

| Thiophene C4 | 123 - 126 | Aromatic CH. |

| -CH₂- | 48 - 52 | Aliphatic C attached to N and aromatic ring. |

| N-CH₃ | 34 - 38 | Aliphatic C attached to N. |

| Thiophene -CH₃ | ~15 | Aliphatic C attached to aromatic ring. |

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is definitively achieved through the synergistic application of MS, IR, and NMR spectroscopy.

-

Mass Spectrometry confirms the molecular weight (m/z 155) and establishes the core amine structure through its characteristic α-cleavage fragmentation (base peak at m/z 58).

-

Infrared Spectroscopy verifies the presence of key functional groups: the secondary amine (N-H stretch ~3350 cm⁻¹), the substituted thiophene ring (C=C and C-H vibrations), and aliphatic C-H bonds.

-

NMR Spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of the thiophene ring, the methyl substituents, and the methanamine side chain.

Together, these techniques form a self-validating system, providing the high level of confidence in molecular structure required for advanced research and development applications.

References

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- JoVE. (2023). Mass Spectrometry of Amines.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.

- Specac Ltd. Interpreting Infrared Spectra.

- University of Arizona. Mass Spectrometry: Fragmentation.

- YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- ResearchGate. The NMR interpretations of some heterocyclic compounds which are....

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Innovatech Labs via ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.

- Journal of the Chemical Society of Japan. The Infrared Absorption Spectra of Thiophene Derivatives.

- Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules.

- Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Max Planck Institute. Supporting Information.

- BLDpharm. This compound.

- National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives.

- Ingenta Connect. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 82230-49-7|this compound|BLD Pharm [bldpharm.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. azooptics.com [azooptics.com]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-methyl-1-(5-methylthiophen-2-yl)methanamine

Foreword: Charting a Course for a Novel Thiophene Derivative

The landscape of drug discovery is one of both immense opportunity and significant challenge. Within this landscape, the thiophene scaffold has consistently emerged as a "privileged structure," forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] From anti-inflammatory agents to antipsychotics, the versatility of the thiophene ring is well-documented.[1][2][3] It is with this understanding that we approach the investigation of a novel compound: N-methyl-1-(5-methylthiophen-2-yl)methanamine. While specific biological data for this molecule is not yet prevalent in the public domain, its structural characteristics, particularly the N-methylmethanamine moiety attached to a thiophene ring, provide a strong foundation for hypothesizing its potential therapeutic targets.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic framework for the systematic evaluation of this compound. We will delve into the rationale behind selecting potential targets, outline detailed experimental workflows for their validation, and provide the scientific context necessary for informed decision-making in a preclinical research setting. Our approach is grounded in the established pharmacology of thiophene derivatives and the principles of modern drug discovery.

Part 1: Deconstructing the Molecule: A Rationale for Target Selection

The chemical structure of this compound offers immediate clues to its potential biological activity. The molecule comprises a 5-methyl-substituted thiophene ring linked to an N-methylmethanamine group. This arrangement bears a resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This structural analogy is the cornerstone of our initial hypothesis: the primary therapeutic targets of this compound are likely to be components of the monoaminergic system.

Thiophene derivatives have a known propensity to act as central nervous system (CNS) agents.[6][7] Their activities include the modulation of monoamine reuptake transporters and enzymes involved in monoamine metabolism.[6] Therefore, our investigation will prioritize the following potential targets:

-

Monoamine Transporters: Specifically, the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters is a well-established mechanism for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

-

Monoamine Oxidase (MAO): The two isoforms, MAO-A and MAO-B, are critical enzymes in the degradation of monoamine neurotransmitters.[8] Inhibition of MAO can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[8][9]

While the CNS is our primary focus, the broad bioactivity of thiophenes warrants consideration of secondary, non-CNS targets. Thiophene-containing compounds have demonstrated significant anti-inflammatory properties, often through the modulation of pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by affecting the expression of inflammatory cytokines.[1][10] Should primary CNS target engagement prove to be weak, these inflammatory pathways represent a viable secondary avenue for investigation.

Part 2: A Step-by-Step Guide to Target Validation

The following experimental workflows are designed to systematically test our hypotheses and elucidate the mechanism of action of this compound.

Primary Screening: Monoamine Transporter Binding Assays

The initial step is to determine if the compound binds to the primary hypothesized targets: DAT, SERT, and NET. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Utilize commercially available cell lines stably expressing human DAT, SERT, or NET, or prepare membrane homogenates from rodent brain regions rich in these transporters (e.g., striatum for DAT).

-

Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of this compound.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for each specific transporter and radioligand pair.[11]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with the bound radioligand.[12][13] Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Monoamine Transporter Binding Affinity

| Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| DAT | [³H]WIN 35,428 | ||

| SERT | [³H]citalopram | ||

| NET | [³H]nisoxetine |

Logical Workflow for Monoamine Transporter Interaction

Caption: Workflow for determining binding affinity to monoamine transporters.

Functional Characterization: Monoamine Uptake Inhibition Assays

A positive binding result must be followed by a functional assay to confirm that the compound not only binds to the transporter but also inhibits its function.[14]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay (Example for DAT)

-

Cell Culture: Plate cells expressing the dopamine transporter (e.g., HEK293-hDAT) in a 96-well plate.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909).

-

Initiation of Uptake: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Data Presentation: Monoamine Uptake Inhibition

| Transporter | Substrate | IC₅₀ (nM) |

| DAT | [³H]Dopamine | |

| SERT | [³H]Serotonin | |

| NET | [³H]Norepinephrine |

Investigating an Alternative Hypothesis: Monoamine Oxidase Inhibition

If the compound shows weak or no activity at the monoamine transporters, the next logical step is to investigate its potential to inhibit MAO-A and MAO-B.[15]

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A or MAO-B. Prepare a suitable fluorogenic substrate (e.g., Amplex Red reagent in combination with a peroxidase and an appropriate amine substrate like p-tyramine for both MAO-A and B, or benzylamine specifically for MAO-B).[8][16]

-

Assay Setup: In a black 96-well plate, add the MAO enzyme, the fluorogenic substrate mixture, and varying concentrations of this compound or a reference inhibitor (clorgyline for MAO-A, deprenyl for MAO-B).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at several time points.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

Data Presentation: MAO Inhibition

| Enzyme | Reference Inhibitor | IC₅₀ (nM) |

| MAO-A | Clorgyline | |

| MAO-B | Deprenyl |

Signaling Pathway: Hypothetical Modulation of Dopaminergic Synapse

Caption: Potential mechanisms of action at a dopaminergic synapse.

Part 3: Trustworthiness and Self-Validation

The integrity of our findings relies on a self-validating experimental design. Each protocol includes the use of appropriate positive and negative controls. Reference compounds with known affinities and potencies for the targets must be run in parallel to ensure the assays are performing within expected parameters. Furthermore, determining the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies for any confirmed hits will add another layer of validation to the initial findings.

Conclusion: From Hypothesis to Lead Candidate

The investigation of this compound presents an exciting opportunity to leverage the proven therapeutic potential of the thiophene scaffold. By systematically evaluating its interaction with high-probability targets within the monoaminergic system, we can efficiently determine its potential as a novel CNS agent. The workflows outlined in this guide provide a robust and scientifically rigorous path from initial hypothesis to a data-driven decision point. A confirmed and potent activity at any of these targets would warrant further preclinical development, including selectivity profiling, in vivo efficacy studies, and preliminary safety pharmacology. This structured approach maximizes the potential for success while ensuring the responsible allocation of research resources.

References

-

MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

MDPI. Thiophene-Based Compounds | Encyclopedia MDPI. Retrieved from [Link]

-

PubChem. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153. Retrieved from [Link]

-

NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

PMC. (2018, September 1). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Retrieved from [Link]

-

MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

PubMed. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. Retrieved from [Link]

-

PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

Canadian Association of Nuclear Medicine. CANM GUIDELINES FOR IMAGING OF THE DOPAMINE TRANSPORT SYSTEM IN EVALUATION OF MOVEMENT DISORDERS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review | Request PDF. Retrieved from [Link]

-

Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Retrieved from [Link]

-

MDPI. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Retrieved from [Link]

- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

ResearchGate. (2025, August 6). Evaluating dopamine transporter imaging as an enrichment biomarker in a phase 2 Parkinson's disease trial. Retrieved from [Link]

-

Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

PubMed. Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]

-

Acta fytotechnica et zootechnica. (2022, March 31). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]

-

Adooq Bioscience. N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide. Retrieved from [Link]

-

PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

-

Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

-

PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 58255-18-8|N-Methyl-1-(thiophen-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

In Silico Modeling of N-methyl-1-(5-methylthiophen-2-yl)methanamine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of N-methyl-1-(5-methylthiophen-2-yl)methanamine, a novel thiophene derivative. Recognizing the therapeutic potential of thiophene scaffolds, particularly in oncology, this document outlines a systematic and scientifically rigorous approach to characterizing the interactions of this compound with a plausible biological target. In the absence of specific experimental data for this molecule, we have selected Aurora Kinase A, a well-validated cancer target, as a representative case study to illustrate a complete in silico workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. Our objective is to furnish a robust methodology that can be adapted for the investigation of other novel chemical entities in the drug discovery pipeline.

Introduction: The Rationale for In Silico Investigation

Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound of interest, this compound, is a novel entity with an as-yet uncharacterized biological profile. In silico modeling provides a powerful, cost-effective, and rapid means to generate initial hypotheses about its potential biological targets and drug-like properties, thereby guiding subsequent experimental validation.[4]

Given the prevalence of thiophene derivatives as anticancer agents, a logical starting point for the investigation of this compound is to explore its potential interaction with cancer-related targets.[5][6][7] While comprehensive target identification strategies such as reverse docking and pharmacophore-based screening can be employed to elucidate the most probable biological partners for a novel compound, for the purpose of this guide, we will focus on a well-defined, high-impact oncology target: Aurora Kinase A .[8][9][10][11][12]

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, and its overexpression is frequently observed in various human cancers.[9] Its active site is a well-characterized binding pocket for small molecule inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), making it an ideal candidate for structure-based drug design.[4][8][9][13]

This guide will therefore detail the in silico workflow to model the interaction between this compound and Aurora Kinase A, providing a practical blueprint for the computational evaluation of novel small molecules.

The In Silico Workflow: A Multi-faceted Approach

Our investigation will proceed through a multi-stage computational pipeline, designed to provide a holistic view of the compound's potential as a therapeutic agent. Each stage builds upon the previous one, progressively refining our understanding of the molecule's behavior at the atomic level.

Ligand and Protein Preparation: Laying the Foundation for Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the protein target (Aurora Kinase A) is a critical first step.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with appropriate chemical properties for docking and simulation.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.

-

Convert the 2D structure to a 3D structure using a program like Open Babel or the 3D builder functionality within molecular modeling suites.

-

-

Energy Minimization:

-

Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy conformation. This can be done using software like Avogadro or Maestro.

-

-

Charge and Atom Type Assignment:

-

Assign partial charges to the atoms of the ligand. For molecular docking with AutoDock Vina, Gasteiger charges are commonly used.

-

Define rotatable bonds to allow for conformational flexibility during the docking process.

-

-

File Format Conversion:

-

Save the prepared ligand structure in the PDBQT file format, which is required for AutoDock Vina.[14]

-

Protein Preparation

The crystal structure of Aurora Kinase A obtained from the Protein Data Bank (PDB) requires several preprocessing steps to make it suitable for docking and simulation.

Experimental Protocol: Protein Preparation

-

PDB Structure Selection and Download:

-

Select a high-resolution crystal structure of human Aurora Kinase A from the RCSB PDB. For this guide, we will use PDB ID: 1MQ4 , which is the crystal structure of the Aurora-A protein kinase domain.[8]

-

Download the PDB file.

-

-

Initial Cleaning of the PDB File:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless they are essential for binding), and any co-crystallized ligands. This can be done using a text editor or molecular visualization software like PyMOL or Chimera.[15]

-

-

Addition of Hydrogen Atoms and Repair of Missing Residues:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.

-

Check for and repair any missing side chains or loops in the protein structure using tools like the Protein Preparation Wizard in Maestro or the PDBFixer library in Python.

-

-

Charge and Atom Type Assignment:

-

Assign partial charges and atom types to the protein atoms according to a chosen force field (e.g., AMBER or CHARMM).

-

-

File Format Conversion:

-

Save the prepared protein structure in the PDBQT file format for use with AutoDock Vina.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16] It is instrumental in identifying potential binding modes and estimating the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of Aurora Kinase A. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation.[17] Vina will explore different conformations of the ligand within the defined grid box and score them based on its scoring function.

-

-

Analysis of Docking Results:

-

Analyze the output from Vina, which typically includes a set of predicted binding poses ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program to examine the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Data Presentation: Predicted Binding Affinities

| Ligand | Target | Predicted Binding Affinity (kcal/mol) |

| This compound | Aurora Kinase A | -7.5 (Example Value) |

Molecular Dynamics Simulations: Understanding the Dynamic Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time.[2] MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex.

Sources

- 1. rcsb.org [rcsb.org]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. m.youtube.com [m.youtube.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. youtube.com [youtube.com]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. GROMACS Tutorials [mdtutorials.com]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. rcsb.org [rcsb.org]

- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

An In-depth Technical Guide to N-methyl-1-(5-methylthiophen-2-yl)methanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of a specific subclass: N-methyl-1-(5-methylthiophen-2-yl)methanamine and its derivatives. While direct literature on this exact molecule is sparse, this document extrapolates from the rich chemistry of analogous thiophene-based structures to provide a robust framework for its synthesis, characterization, and potential biological applications. We will delve into the synthetic rationale, detailed experimental protocols, and the potential pharmacological landscape for this class of compounds, with a particular focus on applications within the central nervous system (CNS).

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring, offering similar physicochemical properties with altered metabolic profiles and receptor interaction capabilities.[3] This has led to its incorporation into a wide array of therapeutics, from anti-inflammatory agents like Suprofen to antipsychotics like Olanzapine and antiplatelet drugs such as Clopidogrel.[1] The thiophene moiety's lipophilicity is a key factor in its ability to cross the blood-brain barrier (BBB), making it a particularly attractive scaffold for CNS-active agents.[1][4]

The core structure of this compound combines this privileged thiophene ring with a secondary amine, a common functional group in neurologically active compounds. This guide will explore the synthesis of this core structure and its analogues, discuss methods for their characterization, and hypothesize on their potential as novel therapeutic agents.

Synthetic Strategies: Building the Thiophene Core

The synthesis of this compound and its analogues can be approached through several established methodologies. The most direct and widely applicable method is reductive amination.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is a powerful and versatile two-step, one-pot reaction that converts a carbonyl group (an aldehyde or ketone) and an amine into a more substituted amine.[5][6] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[6]

Core Reaction:

-

Starting Materials: 5-methylthiophene-2-carbaldehyde and methylamine.

-

Intermediate: Formation of an N-methylimine.

-